4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid - 1211096-65-9

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

Catalog Number: EVT-1709056
CAS Number: 1211096-65-9
Molecular Formula: C7H7F3N2O3
Molecular Weight: 224.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Several papers discuss derivatives of zoledronic acid (ZL), a potent bisphosphonate drug [ [], [] ]. Zoledronic acid features a 1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diphosphonic acid core structure, closely resembling the target compound.
  • Another set of papers highlights 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (YM872) [ [], [] ] and its analogues [ [] ] as selective and potent AMPA receptor antagonists with potential neuroprotective properties. These compounds share the 1H-imidazol group with the target compound, although the remaining structure differs.
  • Other papers explore the synthesis and properties of various imidazole-containing compounds, including 2-(2-Ethyl-1H-imidazol-1-yl)-1-hydroxy-ethane-1,1-diyldiphosphonic acid (EIHDP) [ [] ], which shares structural similarities with both the target compound and zoledronic acid.
  • Synthesis of Zoledronic Acid Analogues: Two novel α,α-disubstituted derivatives of zoledronic acid, 1-hydroxy-2-(1H-imidazol-1-yl)-2-methylpropylidene-1,1-diphosphonic acid (H4L1) and 1-hydroxy-2-[1-(1H-imidazol-1-yl)cyclopropyl]ethylidene-1,1-diphosphonic acid (H4L2), were synthesized and structurally characterized [ [] ]. Although the specific synthetic route is not detailed, this highlights the feasibility of modifying the zoledronic acid scaffold, potentially allowing access to the target compound.
  • Multi-step Synthesis of Isoflavone Derivatives: A five-step synthesis of imidazolyl isoflavone derivatives starting from resorcinol and substituted phenylacetic acid is described [ [] ]. While the target compound is not an isoflavone, this example demonstrates the use of multi-step synthesis to build complex heterocyclic systems incorporating imidazole rings.
  • Use of Trifluoroacetic Anhydride: One paper describes the reaction of 4-(1,2-dimethylindol-3-yl)butyric acid with trifluoroacetic anhydride to yield different products depending on reaction conditions [ [] ]. This highlights the potential of trifluoroacetic anhydride as a reagent for introducing trifluoromethyl groups, a key structural feature of the target compound.
  • Zoledronic Acid and Analogues: Crystal structures of zoledronic acid [ [], [] ] and its derivatives [ [] ] provide valuable information on bond lengths, angles, and intermolecular interactions. These structures can be used as templates for modeling the target compound and predicting its potential interactions with biological targets.
  • YM872: While the paper describing YM872 doesn't provide detailed structural data [ [] ], the proposed structure-activity relationships (SAR) offer insights into the importance of various functional groups for AMPA receptor binding. This information could be useful for designing novel ligands, potentially including the target compound, targeting similar receptors.
  • Crystal Structures of Diverse Imidazole-Containing Compounds: Several other papers report crystal structures of molecules featuring imidazole rings alongside various functional groups [ [], [], [], [], [], [], [] ]. These structures offer a valuable database for understanding the conformational preferences of imidazole-containing compounds and for analyzing potential intermolecular interactions.
  • Hydrolysis of FUT-187: FUT-187, a proteinase inhibitor, undergoes hydrolysis in aqueous solution to yield 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and 6-amidino-2-naphthol (AN) [ [] ]. This highlights the potential lability of certain bonds in imidazole-containing compounds under specific conditions.
  • Photorearrangement of FUT-187: Exposure to xenon light induces a photorearrangement reaction in FUT-187, forming a benzophenone derivative [ [] ]. This demonstrates the potential sensitivity of imidazole-containing compounds to light and the possibility of utilizing photochemical reactions for their modification.
  • Michael Addition to 6-Trifluoromethyl-1,3-dioxan-4-ones: A paper describes the diastereoselective Michael addition of cuprates or Grignard reagents to chiral 6-trifluoromethyl-1,3-dioxin-4-ones, leading to 6,6-disubstituted dioxanones [ [] ]. This methodology could potentially be adapted for the synthesis of the target compound or its derivatives.
  • Zoledronic Acid: Zoledronic acid exerts its bone antiresorptive effects by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway crucial for osteoclast function [ [] ]. While the target compound differs structurally, it might exhibit similar inhibitory activity against enzymes within related metabolic pathways.
  • YM872 and AMPA Receptor Antagonists: YM872 and its analogues act as competitive antagonists at AMPA receptors, blocking the binding of glutamate and preventing excitotoxicity [ [], [], [] ]. Given the structural similarity, particularly the presence of the 1H-imidazol group, the target compound might also interact with AMPA or related receptors, albeit with different affinity or efficacy.
  • Phosphodiesterase Inhibition by CI-914: CI-914, a phosphodiesterase inhibitor, demonstrates selective inhibition of thromboxane A2 synthetase in platelets, leading to altered arachidonic acid metabolism and potential anti-platelet aggregative effects [ [] ]. While structurally distinct, this example highlights the potential of imidazole-containing compounds to modulate enzyme activity and influence signaling pathways.
  • Solubility: The high water solubility of YM872, compared to other AMPA receptor antagonists, is highlighted [ [] ]. This suggests that modifications of the quinoxalinedione core structure can significantly influence solubility, which could be relevant for the target compound.
  • Stability: The hydrolysis and photorearrangement reactions observed with FUT-187 [ [] ] emphasize the potential for instability in certain imidazole-containing compounds under specific conditions.
  • Chirality: Several papers discuss the synthesis and characterization of enantiomerically pure compounds [ [], [] ], highlighting the importance of stereochemistry in biological activity and the need to consider chirality when studying the target compound.

    2-(tert-Butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one

      Compound Description: This compound exists as racemic mixtures of cis and trans isomers, with the cis isomer being thermodynamically favored. It serves as a key intermediate in synthesizing enantiomerically pure 4,4,4-trifluoro-3-hydroxy-butanoic acid derivatives, branched in the 2- or 3-position. These derivatives are prepared from either (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid [].

    6-Trifluoromethyl-1,3-dioxin-4-one

      Compound Description: This compound serves as a chiral derivative of 4,4,4-trifluoro-3-oxo-butanoic acid (trifluoroacetoacetate) and a crucial intermediate in synthesizing enantiomerically pure 4,4,4-trifluoro-3-hydroxy-butanoic acid derivatives branched in the 2- or 3-position [].

      Relevance: This dioxinone derivative can be generated from 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one. Therefore, it shares a similar structural relationship with the target compound as described for 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one. Specifically, they share the trifluoromethyl group at the 6-position (equivalent to the 4-position in the linear form) and a similar but less substituted carbon framework [].

    1-Hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl]bis(hydrogen phosphonate)

      Compound Description: Also known as zoledronic acid, it is a potent bone antiresorptive bisphosphonate drug with significant activity against several parasitic protozoa []. Zoledronic acid is used to treat conditions such as osteoporosis and Paget’s disease of bone. It is also used to treat high levels of calcium in the blood caused by cancer.

    (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid

      Compound Description: This compound is a zwitterion with a fully extended lactic acid side chain in a trans conformation, oriented nearly perpendicular to the imidazole plane [].

    2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid

      Compound Description: This compound acts as a bidentate ligand, coordinating to metal ions via its carboxylate and hydroxyl oxygen atoms [, ]. It is structurally very similar to (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid, differing only in the position of the nitrogen atoms in the imidazole ring.

    6-Amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino] benzoate dimethanesulfonate

      Compound Description: Known as FUT-187, this compound is a new proteinase inhibitor. It degrades into 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and 6-amidino-2-naphthol (AN) upon hydrolysis [].

    1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione

      Compound Description: This compound exhibits high affinity for the AMPA receptor (Ki = 0.021 μM), surpassing the affinity of YM90K and NBQX, and demonstrates over 100-fold selectivity for the AMPA receptor over NMDA and glycine binding sites on the NMDA receptor [].

    YM872 ([2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3, 4-tetrahydro-1-quinoxalinyl]-acetic acid monohydrate)

      Compound Description: This compound is a selective, potent, and highly water-soluble competitive α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist with a Ki value of 0.096 μM for [(3)H]AMPA binding [, ]. It is being investigated for its neuroprotective effects against focal cerebral ischemia.

    Ethyl 4,4,4-trifluoro-2-hydroxy-2-carbethoxy-3-(indol-3-yl)butyrate

      Compound Description: This compound is a crucial precursor to fluorinated indolmycin 1a and exhibits distinct proton chemical shifts for its ethoxy groups due to intramolecular hydrogen bonding and shielding effects from the indole ring [].

    3-(5-Trifluoromethyl-1H-pyrazol-3-yl)propanoyl hydrazide

      Compound Description: This compound serves as a valuable building block for synthesizing novel propionyl-spaced bisheterocyclic compounds via cyclocondensation reactions with 1,1,1-trifluoro-4-methoxy-3-alken-2-ones [].

    1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-one derivatives

    • Compound Description: These bisheterocyclic compounds are prepared through the cyclocondensation of 3-(5-trifluoromethyl-1H-pyrazol-3-yl)propanoyl hydrazide with 1,1,1-trifluoro-4-methoxy-3-alken-2-ones [].

    3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

    • Compound Description: These derivatives are efficiently synthesized in a one-pot, four-component reaction, demonstrating the synthesis of 1,2,4-trisubstituted imidazoles [].

    2-(2-Ethyl-1H-imidazol-1-yl)-1-hydroxy-ethane-1,1-diyldiphosphonic Acid (EIHDP)

    • Compound Description: This compound has a structure similar to zoledronic acid and exhibits inner-salt character with a negatively charged PO3 group and a positively charged N atom [].

    5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine

    • Compound Description: This compound is synthesized via a multi-step process involving nitration, reduction, and nucleophilic aromatic substitution reactions [].

    4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone monohydrochloride (CI-914)

      Compound Description: This compound functions as a novel type III phosphodiesterase inhibitor, exhibiting cardiotonic and anti-platelet aggregative activities []. It selectively inhibits TXA2 synthetase in platelets, reducing TXB2 levels and increasing 6-keto-PGF1α levels in rabbit plasma.

    2-Methyl-7-[ω-(1H-imidazol-1-yl)ethoxy]-Isoflavone derivatives

    • Compound Description: These isoflavone derivatives, synthesized from resorcinol and substituted phenylacetic acid, exhibit potent antioxidant activity, particularly the 4′-hydroxy-2-methyl-7-[3-(1-imidazolyl)propoxy]isoflavone, which demonstrates strong radical scavenging ability [].

    Succinyl-bis[5-trifluoro(chloro)methyl-1H-pyrazoles]

    • Compound Description: These compounds are synthesized using succinic acid dihydrazide as a convenient N,N-double block, allowing for the preparation of both symmetrical and non-symmetrical derivatives [].

    1‐(1‐H‐Benzotriazolyl‐1‐acetyl)‐5‐hydroxy‐3‐trifluoromethyl‐5‐(2‐thienyl)‐2-pyrazoline and Its Transition Metal Complexes

    • Compound Description: This pyrazoline derivative, synthesized by condensing 1H-benzotriazol-1-acetic acid hydrazide with 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione, acts as a tridentate ligand, coordinating to transition metals via its enolic oxygens and the azomethine nitrogen []. The thienyl sulfur atom also participates in coordination with the metal in some complexes.

    1-(5-hydroxy-5-trifluoromethyl-3-alkyl-4,5-dihydro-1H-pyrazol-1-yl)alkan-1-ones

    • Compound Description: These trifluoromethylated lipid derivatives are synthesized through a cyclocondensation reaction between fatty acid hydrazides and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones []. The lipophilic nature of the 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole moiety prevents acid-catalyzed dehydration to the aromatic 1H-pyrazole ring.

    2-[(5-Aryl)-4,5-dihydro-1H-pyrazole-3-yl]-1H-benzimidazoles

    • Compound Description: This series of compounds is prepared from readily available starting materials and exhibits promising antimicrobial activity against various microorganisms [].

    (4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-amino-2-(1,3-dihydroxypropyl)-3-hydroxy-5-(1H-imidazol-5-yl)pentanal (L1)

    • Compound Description: This compound is a potential inhibitor of SARS-CoV-2 main protease Mpro and is under investigation as a potential drug for treating COVID-19 [].

    (2R,4S)-2-((1H-imidazol-4-yl)methyl)-4-chloro-8-hydroxy-7-(hydroxymethyl)octanoic acid (L2)

    • Compound Description: This compound is identified as a potential inhibitor of SARS-CoV-2 main protease Mpro and shows promise as a potential drug for treating COVID-19 [].

    1,9-dihydroxy-6-(hydroxymethyl)-6-(((1S)-1,7,7-trimethylbicyclo [2.2.1]heptan-2-yl)amino)nonan-4-one (L3)

    • Compound Description: L3 is investigated as a potential inhibitor of SARS-CoV-2 main protease Mpro for its potential use as a COVID-19 treatment [].

    2,4,6-tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile (L4)

    • Compound Description: L4 is studied as a potential inhibitor of SARS-CoV-2 main protease Mpro for its potential use as a COVID-19 treatment [].
    • Compound Description: The Ce(III) nano complex of this Schiff base ligand derived from L-histidine and 2-hydroxy-3-methoxy-benzaldehyde exhibits potent antifungal activity and shows potential for indoor use as a component of wallpapers [].
  • (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives

      Compound Description: This series of thiazolone derivatives exhibits notable antibacterial and antifungal activity. Particularly, derivatives incorporating 3-methylbutanoic, 3- or 4-methylpentanoic, 3-hydroxy-, 3-(1H-imidazol-4-yl)-, 3-(4-hydroxyphenyl)propanoic acid, and succinic acid moieties display significant efficacy against various bacterial and fungal strains [].

    4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines

    • Compound Description: These compounds, featuring a trifluoromethyl group, are regiospecifically synthesized by reacting 7-chloro-4-hydrazinoquinoline with 4-substituted-1,1,1-trifluoro-4-methoxybut-3-en-2-ones []. Subsequent dehydration under acidic conditions yields the corresponding 4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines.

    (2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

      Compound Description: LY450139 is a γ-secretase inhibitor (GSI) that effectively reduces amyloid-β (Aβ) peptides but consequently increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), potentially impacting synapses []. Studies in Tg2576 mice, a transgenic model of Alzheimer's disease, show that acute LY450139 administration improves memory deficits, while subchronic dosing leads to impaired cognition, likely due to β-CTF accumulation.

    (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    • Compound Description: BMS-708163 acts as a γ-secretase inhibitor (GSI), similar to LY450139, and exhibits similar effects on Aβ peptides, β-CTF levels, and cognition in Tg2576 mice []. Subchronic administration of BMS-708163 impairs normal cognition in these mice without affecting the processing of other γ-secretase substrates like Notch, N-cadherin, or EphA4 in the brain.

    {(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

      Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces Aβ42 levels without increasing β-CTF levels []. Unlike GSIs, both acute and subchronic GSM-2 administration improves memory deficits in Tg2576 mice without affecting normal cognition in wild-type mice.

Properties

CAS Number

1211096-65-9

Product Name

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)6(15,3-4(13)14)5-11-1-2-12-5/h1-2,15H,3H2,(H,11,12)(H,13,14)

InChI Key

DOSITXNCMGQCHR-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O

Canonical SMILES

C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.